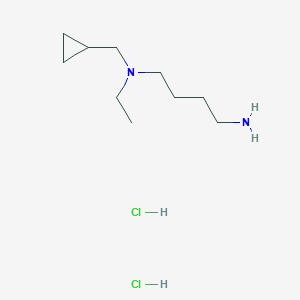

![molecular formula C18H19N5O B1493675 6-Amino-5-(4-metoxifenil)-7-fenil-4,5,6,7-tetrahidro[1,2,4]triazolo[1,5-a]pirimidina CAS No. 1217728-23-8](/img/structure/B1493675.png)

6-Amino-5-(4-metoxifenil)-7-fenil-4,5,6,7-tetrahidro[1,2,4]triazolo[1,5-a]pirimidina

Descripción general

Descripción

5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

Este compuesto ha demostrado potencial como inhibidor para la protección contra la corrosión ácida del acero. Forma parte de una clase de compuestos heterocíclicos que se han probado por su eficacia en la prevención de la corrosión, particularmente en estructuras de acero expuestas a ambientes ácidos . Las propiedades protectoras probablemente se deban a la formación de una película en la superficie del metal, que evita el contacto directo con los agentes corrosivos.

Química Medicinal

El andamiaje de triazolopirimidina es una característica común en muchos compuestos biológicamente activos. Este compuesto en particular podría servir como un precursor o una entidad activa en el desarrollo de nuevos productos farmacéuticos. Su estructura permite un alto grado de funcionalización, lo cual es valioso para crear una biblioteca diversa de compuestos medicinales .

Actividad Antimalárica

Se han investigado derivados de esta clase como inhibidores de la dihidroorotato deshidrogenasa con posible actividad antimalárica. Esto sugiere que el compuesto en cuestión podría ser un candidato para la síntesis de nuevos fármacos antimaláricos, contribuyendo a la lucha mundial contra la malaria .

Ciencias de los Materiales

Los derivados del compuesto tienen aplicaciones en las ciencias de los materiales, posiblemente como componentes en la creación de nuevos materiales con propiedades únicas, como una mayor durabilidad o una conductividad especializada .

Terapéutica Cardiovascular

Los compuestos con el núcleo de triazolopirimidina se han utilizado en el tratamiento de trastornos cardiovasculares. Este compuesto podría explorarse por sus posibles beneficios en el manejo de enfermedades cardíacas, posiblemente a través de la modulación de las vías biológicas involucradas en la función cardíaca .

Manejo de la Diabetes

La clase estructural a la que pertenece este compuesto ha sido reconocida por su potencial terapéutico en el manejo de la diabetes. Podría estar involucrado en la regulación de las vías metabólicas o servir como un compuesto líder para el desarrollo de nuevos medicamentos antidiabéticos .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-24-14-9-7-12(8-10-14)16-15(19)17(13-5-3-2-4-6-13)23-18(22-16)20-11-21-23/h2-11,15-17H,19H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWSVINQONJVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)